3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid
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Overview
Description
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid (EHCCA) is a cyclic carboxylic acid with an alkyl side chain. It has a molecular weight of 158.2 . It’s an emerging research topic due to its unique physicochemical properties and potential applications in various fields.
Molecular Structure Analysis
The InChI code for 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid is1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10)
. This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.
Scientific Research Applications
1. Enzymatic Catalysis
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid and its derivatives are used in studies exploring enzymatic reactions. For example, Candida antarctica lipase B (CAL-B) catalyzes asymmetric acylation and hydrolysis of related β-hydroxy esters, yielding enantiomerically enriched compounds (Forró, Galla, & Fülöp, 2013).
2. Structural Analysis
Structural studies of derivatives of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid provide valuable insights. A study focusing on α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid utilized IR and NMR spectroscopy for structure elucidation (Arias-Pérez et al., 2003).
3. Organic Synthesis
This compound also finds application in organic synthesis. The catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst is one such example, illustrating its use in synthesizing important intermediates (Zhang, Moher, & Zhang, 2007).
4. Bioconjugation Studies
The compound is instrumental in understanding the bioconjugation mechanisms in aqueous media, particularly in the context of amide formation between carboxylic acid and amine (Nakajima & Ikada, 1995).
5. Medicinal Chemistry
In medicinal chemistry, derivatives of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid, such as bicyclic lactones, are synthesized and tested for their potential as selective antagonists of neuroexcitatory amino acids (Goldberg, Luini, & Teichberg, 1983).
Safety And Hazards
properties
IUPAC Name |
3-ethyl-1-hydroxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUFEUGQBSXNBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid |
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